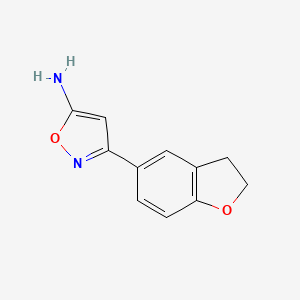
3-(2,3-Dihydrobenzofuran-5-yl)isoxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-Dihydrobenzofuran-5-yl)isoxazol-5-amine is an organic compound with the molecular formula C11H10N2O2 It features a benzofuran moiety fused to an isoxazole ring, making it a unique structure in organic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)isoxazol-5-amine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxyphenylacetic acid derivatives under acidic conditions.
Isoxazole Ring Formation: The isoxazole ring is formed by the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds.
Coupling Reaction: The final step involves coupling the benzofuran and isoxazole rings. This can be achieved through various methods, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Optimization of Reaction Conditions: Using high-throughput screening to optimize temperature, pressure, and solvent conditions.
Catalyst Selection: Employing efficient catalysts to increase yield and reduce reaction time.
Purification: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,3-Dihydrobenzofuran-5-yl)isoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to an amine or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran or isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under various conditions.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2,3-Dihydrobenzofuran-5-yl)isoxazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Materials Science: Explored for its potential in organic electronics and as a building block for novel polymers.
Wirkmechanismus
The mechanism of action of 3-(2,3-Dihydrobenzofuran-5-yl)isoxazol-5-amine involves:
Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.
Pathways: The compound can influence signaling pathways, such as those involved in inflammation or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Furan-2-yl)isoxazol-5-amine: Similar structure but with a furan ring instead of a benzofuran.
5-(2-Chlorophenyl)isoxazol-3-yl)methylamine: Contains a chlorophenyl group instead of a benzofuran.
Uniqueness
3-(2,3-Dihydrobenzofuran-5-yl)isoxazol-5-amine is unique due to its combined benzofuran and isoxazole rings, which confer distinct chemical properties and potential biological activities compared to its analogs.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Eigenschaften
Molekularformel |
C11H10N2O2 |
|---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C11H10N2O2/c12-11-6-9(13-15-11)7-1-2-10-8(5-7)3-4-14-10/h1-2,5-6H,3-4,12H2 |
InChI-Schlüssel |
YKSANJHOOYXXJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C1C=C(C=C2)C3=NOC(=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(5-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13539802.png)
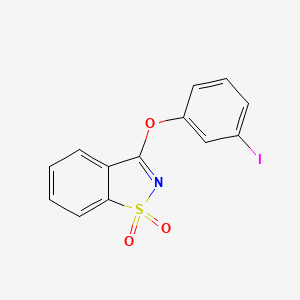
![1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylicacid](/img/structure/B13539808.png)
![(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, 1,1-dimethylethyl ester](/img/structure/B13539812.png)
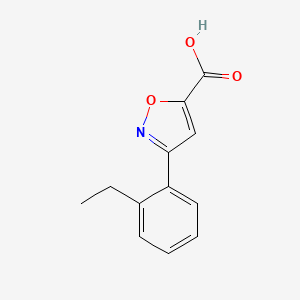
![6-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-4-carboxylicacid](/img/structure/B13539830.png)
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13539835.png)

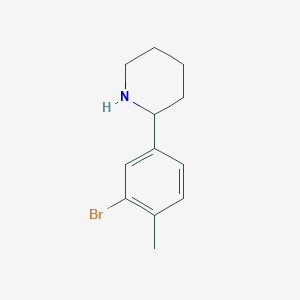
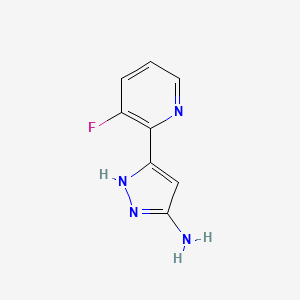
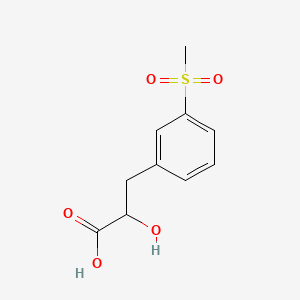
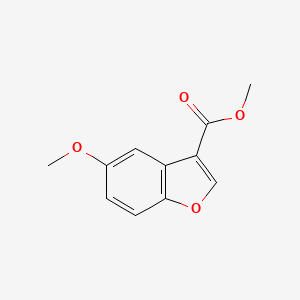
![[2-(Cyclohex-1-en-1-yl)ethyl][(6-methoxy-1,3-benzothiazol-2-yl)methyl]amine hydrochloride](/img/structure/B13539863.png)
